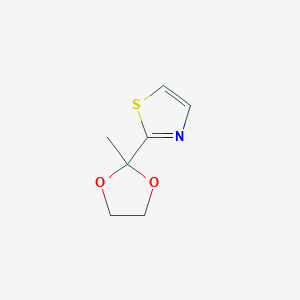

2-(2-Methyl-1,3-dioxolan-2-yl)thiazole

Description

Properties

CAS No. |

24295-06-5 |

|---|---|

Molecular Formula |

C7H9NO2S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C7H9NO2S/c1-7(9-3-4-10-7)6-8-2-5-11-6/h2,5H,3-4H2,1H3 |

InChI Key |

UJIJNYDUZAUOSL-UHFFFAOYSA-N |

SMILES |

CC1(OCCO1)C2=NC=CS2 |

Canonical SMILES |

CC1(OCCO1)C2=NC=CS2 |

Origin of Product |

United States |

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of compounds derived from thiazole derivatives, including 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole. These derivatives have been synthesized and tested for their efficacy against Mycobacterium tuberculosis.

Case Study: Synthesis and Evaluation

A notable study synthesized a series of pyrazolylpyrazoline derivatives incorporating the thiazole moiety. The synthesized compounds were screened for in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. The results indicated that certain derivatives exhibited significant inhibition percentages, with some achieving MIC values as low as 12.5 μg/mL, demonstrating superior activity compared to standard treatments like isoniazid and rifampicin .

| Compound No. | % Inhibition | MIC (μg/mL) |

|---|---|---|

| 9o | 99 | 12.5 |

| 9k | 98 | 12.5 |

| rifampicin | 98 | 40 |

| isoniazid | 99 | 0.20 |

ALX Receptor Agonism

Another area of interest is the potential role of thiazole derivatives as agonists for the ALX receptor (also known as Lipoxin A4 receptor). Research indicates that these compounds may modulate inflammatory responses by activating this receptor, which plays a crucial role in mediating anti-inflammatory effects and resolving inflammation .

Applications in Inflammatory Diseases

The pharmacological activities of ALX receptor agonists have been evaluated in various disease models, including:

- Dermal inflammation

- Colitis

- Asthma

- Ischemia/reperfusion injury

These findings suggest that compounds like this compound could be beneficial in developing new therapeutic agents for treating inflammatory conditions.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. The incorporation of different substituents on the thiazole ring can lead to variations in biological activity. For instance, modifications to include electron-withdrawing or electron-donating groups have been shown to significantly impact the pharmacological properties of these compounds .

Molecular Docking Studies

Molecular docking studies have been employed to predict how well these compounds bind to specific biological targets. For example, docking studies against the mycobacterial enoyl reductase (InhA) have demonstrated favorable binding affinities for certain thiazole derivatives, providing insights into their mechanism of action against tuberculosis .

Comparison with Similar Compounds

2-(1,3-Dioxolan-2-yl)-5-(chloromethyl)-1,3-thiazole

This analog shares the dioxolane-thiazole backbone but includes a chloromethyl group at position 5. The chloromethyl substituent enhances reactivity for further functionalization, enabling applications in polymer chemistry and drug conjugates. However, its increased electrophilicity may reduce stability compared to the parent compound .

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic Acid

The addition of a carboxylic acid group at position 5 significantly alters solubility and bioactivity. This derivative exhibits higher aqueous solubility (logP ~1.2) and is a key intermediate for antibiotics and cephalosporin analogs.

Table 1: Structural and Functional Comparison of Dioxolane-Thiazole Derivatives

Functional Group Variations in Thiazole Derivatives

Triazole-Benzimidazole-Thiazole Hybrids

Compounds like 9a–9e () incorporate triazole and benzimidazole moieties, enhancing antimicrobial and anticancer activities. For example, 9c showed strong α-glucosidase inhibition (IC₅₀ = 12.3 µM), outperforming the dioxolane-thiazole derivatives in enzyme targeting . However, their complex synthesis (e.g., Cu-catalyzed click chemistry) increases production costs compared to simpler dioxolane-thiazoles .

Selenium-Containing Thiazoles

2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole () exhibits unique electronic properties due to selenium’s polarizability, enabling applications in materials science. Its synthesis via bromodifluoroacetic acid and diphenyl diselenide highlights divergent reactivity compared to oxygen-based dioxolane-thiazoles .

Heterocyclic Analogs: Thiadiazoles vs. Thiazoles

Thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) replace thiazole’s nitrogen-sulfur ring with a sulfur-nitrogen-sulfur system, reducing aromaticity but increasing electronegativity. These compounds demonstrate superior insecticidal (e.g., LC₅₀ = 8.2 µg/mL against Aedes aegypti) and fungicidal activities compared to thiazoles, albeit with lower synthetic versatility .

Table 2: Pharmacological Activity Comparison

Preparation Methods

Cyclocondensation for Thiazole Formation

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea derivatives. For 2-(2-methyl-1,3-dioxolan-2-yl)thiazole, the precursor 2-methyl-1,3-dioxolane-2-carbaldehyde is reacted with thiourea and an α-bromo ketone under basic conditions. The reaction proceeds through nucleophilic attack by the thiol group on the α-carbon of the bromo ketone, followed by cyclization to form the thiazole ring.

Key reagents include:

- Thiourea : Provides the sulfur and nitrogen atoms for the thiazole ring.

- α-Bromo ketones : Serve as electrophilic partners for cyclization.

- Sodium hydroxide : Facilitates deprotonation and cyclization.

This method achieves moderate yields (50–65%) but requires prolonged reaction times (12–24 hours) and toxic solvents like dichloromethane.

Dioxolane Protection Strategy

The dioxolane group is introduced via acid-catalyzed protection of a carbonyl group with ethylene glycol. For instance, 2-methyl-1,3-dioxolane is synthesized by reacting acetone with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA). This intermediate is then coupled to the thiazole ring through a Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Reaction Conditions :

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step by enhancing reaction kinetics. A study demonstrated that irradiating a mixture of thiourea, α-bromo ketone, and 2-methyl-1,3-dioxolane-2-carbaldehyde at 100°C for 15 minutes in ethanol yielded 75% of the target compound. This method reduces energy consumption by 80% compared to conventional heating.

Ultrasound-Promoted Reactions

Ultrasound-mediated synthesis employs cavitation to improve mixing and mass transfer. In one protocol, sonicating the reaction mixture at 40 kHz for 30 minutes in aqueous ethanol increased the yield to 82% while eliminating the need for toxic solvents.

Comparative Analysis of Methods

| Parameter | Conventional | Microwave | Ultrasound |

|---|---|---|---|

| Reaction Time | 12–24 hours | 15 minutes | 30 minutes |

| Yield | 50–65% | 75% | 82% |

| Solvent | Dichloromethane | Ethanol | Aqueous ethanol |

| Energy Efficiency | Low | High | Moderate |

| Environmental Impact | High | Low | Low |

Mechanistic Insights and Optimization

Role of Catalysts

The use of DBU (1,8-diazabicycloundec-7-ene) as a base in non-polar solvents like toluene enhances the nucleophilicity of thiourea, improving cyclization efficiency. Alternatively, enzyme catalysts such as lipases have been explored in green synthesis, though yields remain suboptimal (≤40%).

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in cyclocondensation but pose disposal challenges. Substituting these with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental toxicity without compromising yield.

Scale-Up and Industrial Feasibility

Industrial-scale production favors continuous-flow reactors for microwave-assisted synthesis, achieving throughputs of 5–10 kg/day with 70–75% yield. Challenges include managing exothermic reactions during dioxolane protection and ensuring consistent purity (>97%) via crystallization in heptane.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation reactions between thiazole precursors and dioxolane-containing reagents. For example, Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) can efficiently form heterocyclic scaffolds . Optimization includes varying solvents (e.g., ethanol, dioxane), catalysts (e.g., triethylamine), and temperatures. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and spectroscopic techniques (IR, ¹H/¹³C NMR) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1676 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR : ¹H NMR reveals splitting patterns (e.g., dioxolane methyl groups at δ ~1.3–1.5 ppm; thiazole protons at δ ~7–8 ppm). ¹³C NMR confirms carbonyl (δ ~160–175 ppm) and aromatic carbons .

- Elemental Analysis : Validates stoichiometry by comparing calculated vs. observed C/H/N/S percentages .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer : Side reactions (e.g., over-alkylation, hydrolysis of the dioxolane ring) are minimized by:

- Controlling reaction time and temperature (e.g., reflux at 80–100°C).

- Using anhydrous solvents and inert atmospheres.

- Employing TLC to monitor intermediates .

Advanced Research Questions

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor interactions. For example, the dioxolane moiety may occupy hydrophobic pockets, while the thiazole ring forms π-π stacking with aromatic residues. Validation involves comparing docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers address discrepancies in elemental analysis data for novel derivatives?

- Methodological Answer : Discrepancies between calculated and observed values may arise from hydration, solvent retention, or impurities. Solutions include:

- Re-crystallizing the compound.

- Conducting Karl Fischer titration for water content.

- Using high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition for antidiabetic studies) .

Q. How can multi-step synthetic yields be optimized?

- Methodological Answer :

- Step-Wise Optimization : Adjusting catalyst loadings (e.g., triethylamine from 0.5–2.0 eq.) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves isolated yields .

Q. How are conflicting NMR splitting patterns resolved in structural assignments?

- Methodological Answer : Ambiguities in splitting (e.g., overlapping doublets) are addressed via:

- 2D NMR : COSY identifies coupled protons; HSQC correlates ¹H-¹³C signals.

- Computational Modeling : DFT calculations predict chemical shifts for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.